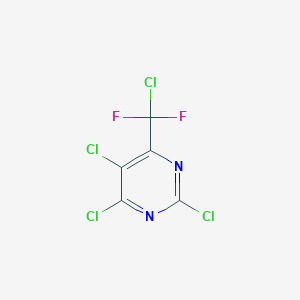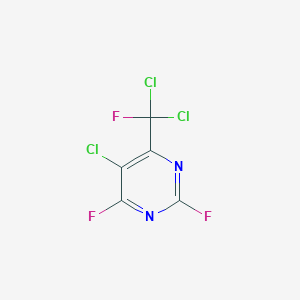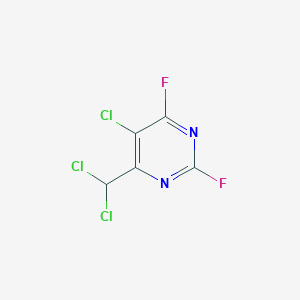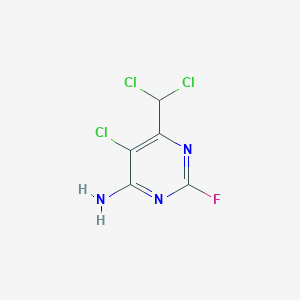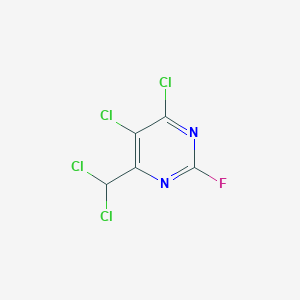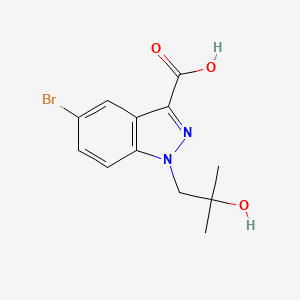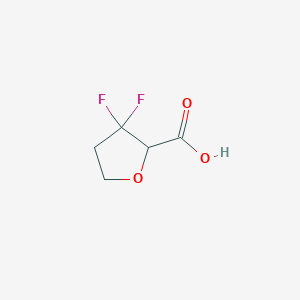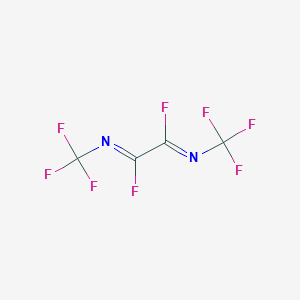
N,N'-Bis(trifluoromethyl)-ethanediimidoyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride: is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and difluoride functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride typically involves the reaction of ethanediimidoyl chloride with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoride groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased fluorine content.
Substitution: Formation of substituted products with new functional groups replacing the difluoride groups.
Scientific Research Applications
Chemistry: N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is explored for its potential as a fluorinated probe in imaging studies. Its high electron density and stability make it suitable for use in various diagnostic applications.
Industry: In the industrial sector, N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and coatings enhances their chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride involves its interaction with molecular targets through its trifluoromethyl and difluoride groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which contribute to the compound’s reactivity and versatility.
Comparison with Similar Compounds
- N,N’-Bis(trifluoromethyl)ethanediamine
- N,N’-Bis(trifluoromethyl)ethanediimidoyl chloride
- N,N’-Bis(trifluoromethyl)ethanediimidoyl bromide
Comparison: N,N’-Bis(trifluoromethyl)-ethanediimidoyl difluoride is unique due to the presence of both trifluoromethyl and difluoride groups, which impart distinct chemical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. Its versatility in various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1Z,2Z)-N,N'-bis(trifluoromethyl)ethanediimidoyl difluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8N2/c5-1(13-3(7,8)9)2(6)14-4(10,11)12/b13-1-,14-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNXIKSYNMTLF-IJEIGJONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(F)(F)F)(C(=NC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\C(F)(F)F)(\F)/C(=N/C(F)(F)F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
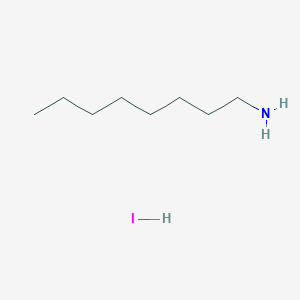

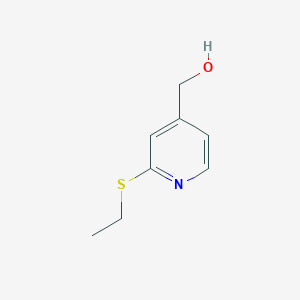
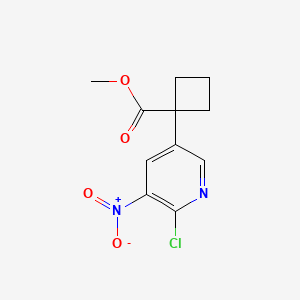
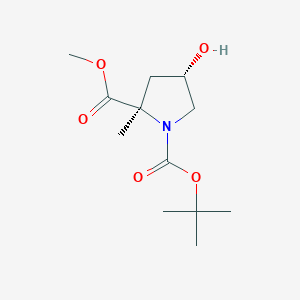
![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)
